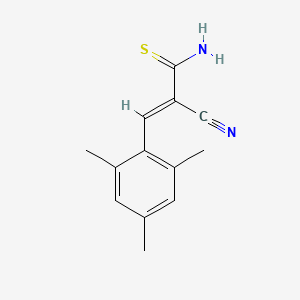

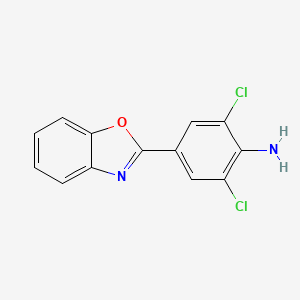

4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Benzoxazol-2-yl)-2,6-dichloroaniline represents a class of compounds known for their intriguing chemical and physical properties, which have been the subject of synthetic and analytical studies. These compounds, including benzoxazole derivatives, are of interest due to their potential applications in materials science, as fluorescent probes, and for their biological activities.

Synthesis Analysis

A study by Bodke et al. (2013) elaborated on the synthesis of novel benzoxazole and benzothiazole quinoline derivatives, demonstrating the versatility of benzoxazole chemistry in creating complex fluorescent probes. The synthesis involved a one-step reaction using polyphosphoric acid as a cyclizing agent, highlighting efficient pathways to benzoxazole derivatives with potential for further functionalization (Bodke, Shankerrao, & Harishkumar, 2013).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been elucidated using techniques like NMR spectroscopy and single-crystal X-ray diffraction. Abdel-Wahab et al. (2023) presented the crystal structure elucidation of novel benzofuranyl-N-phenylthiazolimines, showcasing common backbone conformations and intermolecular interactions characteristic of these compounds (Abdel-Wahab, Kariuki, Mohamed, & El‐Hiti, 2023).

Chemical Reactions and Properties

The reactivity of benzoxazole derivatives can be manipulated through various chemical reactions, as demonstrated by Gabriele et al. (2006), who developed a new synthesis route for dihydrobenzodioxine and benzo[1,4]oxazine derivatives via tandem palladium-catalyzed reactions (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Physical Properties Analysis

The physical properties, including fluorescence behavior, of benzoxazole derivatives, were explored by Phatangare et al. (2013), who synthesized fluorescent benzoxazol-2-yl-phenylnaphtho[1,2-d][1,3]oxazole derivatives, providing insights into their photophysical characteristics (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).

Chemical Properties Analysis

Benzoxazole derivatives exhibit a range of chemical properties, including antimicrobial activities. Jayanna et al. (2012) reported the synthesis of novel benzoxazol-2-yl-pyrazolyl derivatives, demonstrating their antimicrobial, antioxidant, and larvicidal activities. This highlights the chemical versatility and potential application of these compounds in biological contexts (Jayanna, Vagdevi, Dharshan, & Kekuda, 2012).

Scientific Research Applications

Unique Regioselectivity in C(sp3)-H α-Alkylation of Amines

- Study Findings : The benzoxazol-2-yl- substituent, related to 4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline, acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, demonstrating a unique regioselectivity (Lahm & Opatz, 2014).

Chloroanilines-Degrading Bacteria for Bioremediation

- Study Findings : Chloroanilines, including dichloroaniline, are used in various industrial applications, but their degradation is crucial due to potential toxicity. Research on bacteria capable of degrading chloroanilines suggests promising approaches for bioremediation (Kang & Kim, 2007).

Synthesis and Applications in Fluorescent Probes

- Study Findings : Benzoxazole derivatives, closely related to 4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline, have been synthesized for use as fluorescent probes. Their applications span from imaging to analytical chemistry, demonstrating their versatility in scientific research (Bodke et al., 2013).

Antimicrobial and Anticancer Activities

- Study Findings : Some benzoxazole derivatives exhibit significant antimicrobial and anticancer activities. These findings highlight the potential of these compounds in pharmaceutical research and development (Padalkar et al., 2014), (Havrylyuk et al., 2010).

Photochemical Behavior and Environmental Implications

- Study Findings : The photochemical behavior of dichloroanilines in water, including the formation of aminochlorophenoxazones, has implications for environmental chemistry and pollution control (Othmen & Boule, 1999).

Synthetic Applications in Organic Chemistry

- Study Findings : Benzoxazole compounds, including derivatives of 4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline, have been utilized in various synthetic applications in organic chemistry, demonstrating their importance as intermediates in the synthesis of complex molecules (Guizzardi et al., 2001).

Safety and Hazards

The safety data sheet for a similar compound, “4-(1,3-Benzoxazol-2-yl)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . In the event of exposure, it is recommended to rinse with plenty of water, remove contaminated clothing, and seek medical attention if necessary .

properties

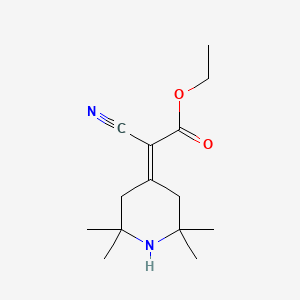

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2,6-dichloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNBXURJCXAZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoxazol-2-yl-2,6-dichlorophenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)